molecular formula C17H18N2O4S B13357287 2-((4-Methoxybenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((4-Methoxybenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13357287
M. Wt: 346.4 g/mol
InChI Key: FBSCYXQQCZBBAS-UHFFFAOYSA-N
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Description

. This compound features a unique structure that combines a methoxybenzyl group, an amino group, and a nicotinate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 2-((4-Methoxybenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic synthesis techniques. One common method involves the reaction of 4-methoxybenzylamine with nicotinic acid derivatives under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-((4-Methoxybenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy or amino groups are replaced by other functional groups.

Scientific Research Applications

2-((4-Methoxybenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-((4-Methoxybenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-((4-Methoxybenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can be compared with similar compounds such as:

    2-((4-Methoxybenzyl)amino)isonicotinonitrile: This compound has a similar structure but differs in the presence of a nitrile group instead of the oxoethyl group.

    2-{[(4-Methoxybenzyl)(methyl)amino]methyl}-2-methylpropane-1,3-diol: This compound features a tertiary amino group and a diol moiety, making it structurally related but functionally distinct.

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C17H18N2O4S/c1-22-13-7-5-12(6-8-13)10-19-15(20)11-23-17(21)14-4-3-9-18-16(14)24-2/h3-9H,10-11H2,1-2H3,(H,19,20)

InChI Key

FBSCYXQQCZBBAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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